

Spectroscopic Profile of 7-Methoxyimidazo[1,2-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxyimidazo[1,2-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **7-Methoxyimidazo[1,2-a]pyridine**. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data reported for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **7-Methoxyimidazo[1,2-a]pyridine**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	d	~9.0	H-5
~7.5-7.7	s	-	H-2
~7.2-7.4	s	-	H-3
~6.5-6.7	dd	~9.0, 2.5	H-6
~6.3-6.5	d	~2.5	H-8
~3.9	s	-	-OCH ₃

Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyridine derivatives. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~160-162	C-7
~145-147	C-8a
~135-137	C-2
~120-122	C-5
~115-117	C-3
~108-110	C-6
~90-92	C-8
~55-57	-OCH ₃

Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyridine derivatives.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1630-1600	Strong	C=N and C=C stretching (ring)
~1500-1400	Strong	Aromatic ring stretching
~1250-1200	Strong	Aryl-O-CH ₃ asymmetric stretch
~1050-1000	Strong	Aryl-O-CH ₃ symmetric stretch
~850-800	Strong	C-H out-of-plane bending

Note: Predicted values are based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
148.0637	100	[M] ⁺ (Molecular Ion)
133	Moderate	[M - CH ₃] ⁺
119	Moderate	[M - CHO] ⁺
105	Moderate	[M - CH ₃ - CO] ⁺

Note: The molecular weight of C₈H₈N₂O is 148.16 g/mol. The predicted fragmentation pattern is based on the stable imidazopyridine core.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Methoxyimidazo[1,2-a]pyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
 - Process the data with appropriate window functions and Fourier transformation.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.

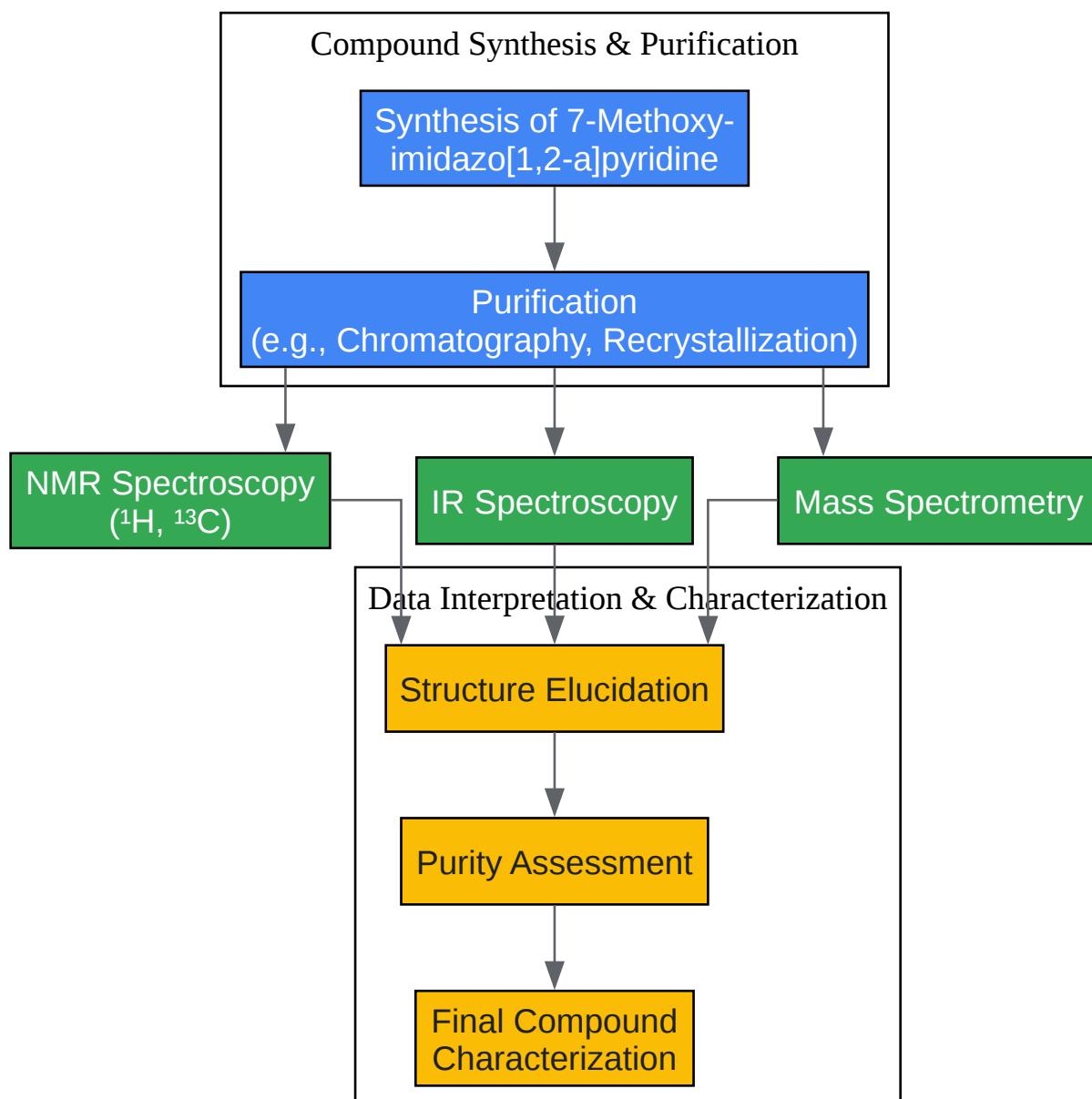
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Optimize the ionization source parameters to achieve a stable ion beam.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Methoxyimidazo[1,2-a]pyridine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxyimidazo[1,2-a]pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b589736#spectroscopic-data-nmr-ir-mass-of-7-methoxyimidazo-1-2-a-pyridine\]](https://www.benchchem.com/product/b589736#spectroscopic-data-nmr-ir-mass-of-7-methoxyimidazo-1-2-a-pyridine)

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